molecular formula C12H23NO B7507087 N-cyclopentyl-N,3,3-trimethylbutanamide

N-cyclopentyl-N,3,3-trimethylbutanamide

Cat. No.: B7507087
M. Wt: 197.32 g/mol
InChI Key: CCTLIYFRLFUUJT-UHFFFAOYSA-N
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Description

N-Cyclopentyl-N,3,3-trimethylbutanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a cyclopentyl group and two methyl groups on the nitrogen atom, along with 3,3-dimethyl substitution on the third carbon of the butanamide chain. Its molecular formula is inferred as C₁₁H₂₁NO, with a molecular weight of approximately 183.29 g/mol (calculated). The compound’s structure combines steric bulk from the cyclopentyl group and lipophilic methyl substituents, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-cyclopentyl-N,3,3-trimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-12(2,3)9-11(14)13(4)10-7-5-6-8-10/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTLIYFRLFUUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N(C)C1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Nitrogen and Carbon Backbone

N-Cyclohexyl-3-Methylbutanamide (CAS 1195148-85-6)
  • Molecular Formula: C₁₁H₂₁NO .
  • Structure : Features a cyclohexyl group on the amide nitrogen and a single methyl group on the third carbon.
  • Synthetic Accessibility: Cyclopentylamine (used in synthesis) may exhibit higher reactivity than cyclohexylamine due to ring strain, affecting reaction yields .
N,3,3-Trimethylbutanamide
  • Molecular Formula: C₇H₁₅NO (MW: 129.20 g/mol) .
  • Structure : Lacks the cyclopentyl group, with two methyl groups on nitrogen and 3,3-dimethyl substitution.
  • Comparison :
    • Steric Effects : The absence of a bulky cyclopentyl group reduces steric hindrance, likely improving solubility in polar solvents.
    • Metabolic Stability : Additional methyl groups on the target compound’s nitrogen and carbon backbone may enhance resistance to enzymatic degradation compared to simpler analogs.

Pharmacologically Active Analogs

BMS-207940 (N-[[(4,5-Dimethyl-3-isoxazolyl)amino]sulfonyl]-4-(2-oxazolyl)[1,1'-biphenyl]-2-yl]methyl]-N,3,3-trimethylbutanamide)
  • Molecular Formula : C₂₅H₂₆N₄O₅S .
  • Activity : Potent endothelin receptor antagonist with high oral bioavailability.
  • Comparison: Structural Similarity: Shares the N,3,3-trimethylbutanamide core but incorporates a complex biphenyl-oxazolyl substituent.

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
N-Cyclopentyl-N,3,3-trimethylbutanamide C₁₁H₂₁NO 183.29 (calculated) N-Cyclopentyl, N,3,3-CH₃ Not reported (inferred) -
N-Cyclohexyl-3-methylbutanamide C₁₁H₂₁NO 183.29 N-Cyclohexyl, 3-CH₃ Not reported
N,3,3-Trimethylbutanamide C₇H₁₅NO 129.20 N-CH₃, 3,3-CH₃ Not reported
BMS-207940 C₂₅H₂₆N₄O₅S 494.57 Biphenyl-oxazolyl sulfonamide Endothelin antagonist

Table 2: Hypothetical Physicochemical Properties

Property N-Cyclopentyl-N,3,3-TMB N-Cyclohexyl-3-MBA N,3,3-TMB
LogP (Predicted) 2.8–3.2 3.0–3.5 1.5–2.0
Water Solubility Low Very Low Moderate
Metabolic Stability High (steric shielding) Moderate Low

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